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1,1,3,5,6-Pentachlorononafluorohexane

Cat. No.: B1595429
CAS No.: 307-26-6
M. Wt: 420.3 g/mol
InChI Key: DVAVTWDOWVBESE-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Compound Research

Halogenated organic compounds are hydrocarbons in which one or more hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). lookchem.com This substitution significantly alters the physical and chemical properties of the parent alkane, leading to a diverse range of applications. researchgate.net The introduction of halogens can increase polarity, boiling point, and reactivity, making them valuable as solvents, refrigerants, flame retardants, and intermediates in chemical synthesis. lookchem.comresearchgate.net

Research into halogenated organic compounds has been driven by their industrial utility and, more recently, by concerns over their environmental impact. lookchem.comnih.gov Many of these compounds are persistent in the environment and can bioaccumulate, posing potential risks to ecosystems and human health. researchgate.netrsc.org This has led to extensive research on their environmental fate, transport, and toxicity. researchgate.netresearchgate.net The study of mixed halogenated alkanes like 1,1,3,5,6-Pentachlorononafluorohexane is particularly important as the combination of different halogens can lead to complex and unpredictable properties. nih.gov

Historical Perspectives on Halogenated Alkane Synthesis and Application Trajectories

The synthesis of halogenated alkanes dates back to the 19th century, with early methods involving the direct halogenation of alkanes. lookchem.com Over the years, more sophisticated methods have been developed, allowing for greater control over the degree and regioselectivity of halogenation. These methods include the addition of halogens and hydrogen halides to alkenes and alkynes, and the conversion of alcohols to alkyl halides. lookchem.com

The applications of halogenated alkanes have evolved significantly over time. Initially used as solvents and anesthetics, their applications expanded rapidly in the 20th century to include refrigerants (chlorofluorocarbons or CFCs), pesticides (such as DDT), and flame retardants. lookchem.comresearchgate.net However, the discovery of the detrimental effects of many of these compounds on the environment, such as the depletion of the ozone layer by CFCs and the persistence of organochlorine pesticides, led to international agreements and regulations restricting or banning their use. lookchem.com This has spurred research into developing safer alternatives with reduced environmental impact.

Current Research Gaps and Motivations for Comprehensive Study of this compound

Despite decades of research, significant knowledge gaps remain in the field of mixed halogenated alkanes. nih.gov While much is known about compounds containing a single type of halogen, the interactions between different halogens within the same molecule and their combined effect on the compound's properties and environmental behavior are not well understood. nih.gov A recent study highlighted the vast number of possible mixed halogenated alkanes and the urgent need to identify and prioritize those that are likely to be persistent organic pollutants. nih.govresearchgate.net

A comprehensive study of this compound is motivated by the need to fill these research gaps. As a molecule containing both chlorine and fluorine, it represents a class of compounds for which toxicological and environmental data are scarce. Understanding the physicochemical properties, reactivity, and potential environmental fate of this specific compound can provide valuable insights into the broader class of polychlorofluoroalkanes. This knowledge is crucial for assessing their potential risks and for guiding the development of future halogenated compounds with improved environmental profiles.

Due to the limited availability of specific research data for this compound, some of the following data is based on structurally similar compounds, such as other polychlorofluoroalkanes and short-chain chlorinated paraffins (SCCPs). This is clearly indicated where applicable.

Physicochemical Properties of this compound

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C6Cl5F9 scbt.com
Molecular Weight 420.31 g/mol scbt.com
CAS Number 307-26-6 scbt.com
Appearance Clear liquidCommercial Supplier
Boiling Point 270.5 °C at 760 mmHg lookchem.com
Purity >97%Commercial Supplier

Note: Some data is sourced from commercial suppliers and may not have been independently verified in peer-reviewed literature.

Detailed Research Findings

Synthesis: The synthesis of polychlorofluoroalkanes can be complex. One potential route could involve the fluorination of a polychlorinated hexane (B92381) precursor using a suitable fluorinating agent. Alternatively, a process of simultaneous chlorination and fluorination of a hexane starting material could be envisioned, although controlling the specific isomer formation would be challenging.

Spectroscopic Data: Spectroscopic analysis would be essential for the definitive identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR would likely show complex multiplets in the aliphatic region, while 13C-NMR would provide information on the carbon backbone. 19F-NMR would be crucial for determining the positions and environments of the fluorine atoms.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, which can help to confirm the structure. High-resolution mass spectrometry would be particularly useful for distinguishing between different mixed halogenated alkanes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to C-F and C-Cl bonds.

Reactivity: The reactivity of this compound is expected to be influenced by the presence of both chlorine and fluorine atoms. The C-Cl bonds are generally more reactive than C-F bonds and could be susceptible to nucleophilic substitution or reduction reactions. The high degree of halogenation would likely make the compound relatively inert under normal conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Cl5F9 B1595429 1,1,3,5,6-Pentachlorononafluorohexane CAS No. 307-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,5,6-pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAVTWDOWVBESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CFCl2(CF2CFCl)2CF2Cl, C6Cl5F9
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334368
Record name 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-26-6
Record name 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Mechanistic Elucidation of 1,1,3,5,6 Pentachlorononafluorohexane

Precursor Chemistry and Building Block Derivatization Strategies

The construction of a complex molecule like 1,1,3,5,6-Pentachlorononafluorohexane would likely commence with the strategic assembly of smaller, functionalized building blocks. This approach allows for greater control over the final substitution pattern.

Polyfluorinated ethanes and other small fluorinated molecules are valuable precursors in the synthesis of more complex fluorinated structures. organic-chemistry.org One plausible approach is the telomerization of fluoroalkenes, a process where a telogen (a molecule that provides the end groups) reacts with multiple units of a taxogen (an unsaturated monomer). researchgate.netresearchgate.netnih.gov

For instance, a perfluoroalkyl iodide could serve as a telogen in a radical-initiated reaction with a suitable chloro- or fluoro-alkene. researchgate.net The choice of initiator, such as a peroxide, and the molar ratio of reactants are crucial for controlling the chain length and the number of incorporated monomer units. researchgate.netnih.gov The inductive effects of the fluorine atoms in the alkene significantly influence the reactivity of the growing radical chain. researchgate.net

A hypothetical telomerization reaction to construct the backbone of the target molecule could involve the reaction of a polychlorinated alkane with a perfluoroalkene under radical conditions. The selection of appropriate precursors is critical to achieving the desired substitution pattern.

While less common for the formation of simple haloalkanes, cross-coupling reactions are a powerful tool for creating specific carbon-halogen bonds, particularly in more complex substrates. nih.gov Catalytic methods, often employing transition metals like gold, can facilitate the hydrofluorination of alkynes to produce fluoroalkenes with high regio- and stereoselectivity. researchgate.net These fluoroalkenes can then be further functionalized.

The direct formation of C-F bonds via cross-coupling is challenging due to the high bond energy of the C-F bond. However, methods for the chemoselective transformation at a C-Cl bond in the presence of a C-F bond are more established. nih.gov This suggests a synthetic strategy where a polychlorinated precursor is synthesized first, followed by selective fluorination or the coupling of a fluorinated fragment.

Advanced Synthetic Methodologies

The synthesis of a molecule with a specific arrangement of five chlorine and nine fluorine atoms necessitates advanced synthetic methods that offer high levels of control.

Catalytic methods can offer significant advantages over traditional free-radical halogenation, including improved selectivity and milder reaction conditions. Transition metal catalysts, for instance, can facilitate halogenation reactions through various mechanisms. researchgate.net The use of aminium radicals, generated photochemically from N-chloroamines, has been shown to enable highly selective sp³ C-H chlorination. nih.gov This approach can maximize both polar and steric effects to direct the halogenation to a specific site. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful tool for generating halogen radicals from inexpensive sources like sodium halides under mild conditions. researchgate.net Such methods could potentially be applied to the selective chlorination of a partially fluorinated hexane (B92381) precursor.

Table 1: Hypothetical Comparison of Catalytic Systems for Selective Chlorination
Catalyst SystemProposed AdvantagePotential Yield of Desired Isomer (%)
Aminium Radical (Photochemical)High regioselectivity based on polar and steric effects.75
Porphyrin-Manganese ComplexHeteroatom-rebound mechanism allows for targeted halogenation.68
Visible-Light Photoredox with NaClMild conditions, use of inexpensive chlorine source.62

This table presents hypothetical data for illustrative purposes.

Achieving the specific 1,1,3,5,6-pentachloro substitution pattern is a significant challenge in regioselectivity. In free-radical halogenation, the site of halogenation is primarily determined by the stability of the resulting alkyl radical. youtube.comyoutube.com The general order of reactivity for C-H bonds is tertiary > secondary > primary. youtube.comwikipedia.orgucalgary.ca This inherent reactivity difference can be exploited to a certain extent. For example, bromination is generally more selective than chlorination. ucalgary.camasterorganicchemistry.com

For a hexane backbone, there are multiple secondary hydrogens, making selective monochlorination difficult. masterorganicchemistry.comlibretexts.org To achieve the desired polysubstitution pattern, a multi-step approach would likely be necessary, potentially involving the introduction of functional groups that direct subsequent halogenation steps.

Furthermore, the presence of chiral centers at positions 3, 5, and 6 introduces stereochemical complexity. The synthesis would need to employ stereoselective methods to control the spatial arrangement of the substituents, or a separation of diastereomers would be required.

Table 2: Predicted Regioselectivity in the Monochlorination of a Hypothetical Fluorohexane Precursor
Position of C-H BondRelative Reactivity (Chlorination)Statistical FactorPredicted Product Ratio (%)
C-1 (primary)13~15
C-2 (secondary)3.92~40
C-3 (secondary, adjacent to fluoro-group)Variable (inductive effect)2Variable
C-4 (secondary)3.92~40
C-5 (secondary, adjacent to fluoro-group)Variable (inductive effect)2Variable
C-6 (primary)13~5

This table presents hypothetical data based on general principles of radical halogenation to illustrate the concept of regioselectivity.

Reaction Mechanism Studies of this compound Formation

The most plausible mechanism for the introduction of chlorine atoms onto a pre-existing fluorohexane backbone is a free-radical chain reaction. wikipedia.orglibretexts.orgyoutube.com This process can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step typically requires an external energy source, such as ultraviolet (UV) light or heat.

Cl₂ + hν → 2 Cl•

Propagation: The chlorine radical then abstracts a hydrogen atom from the fluorohexane backbone, forming hydrogen chloride (HCl) and a fluorohexyl radical. The position of hydrogen abstraction is dictated by the stability of the resulting radical. This fluorohexyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction.

R-H + Cl• → R• + HCl R• + Cl₂ → R-Cl + Cl•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways, including the combination of two chlorine radicals, a chlorine radical and a fluorohexyl radical, or two fluorohexyl radicals.

2 Cl• → Cl₂ R• + Cl• → R-Cl 2 R• → R-R

The presence of fluorine atoms on the alkane chain would significantly influence the bond dissociation energies of the remaining C-H bonds, thereby affecting the regioselectivity of the chlorination steps.

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific databases and publicly accessible information, no data has been found on the chemical compound This compound . Specifically, there is no available research detailing its synthetic pathways, mechanistic elucidation, or considerations for the scale-up of its production for research-grade materials.

The performed searches for "synthesis of this compound," "production of this compound," "mechanism of this compound formation," and "scale-up production of this compound" did not yield any relevant results for this specific molecule. The search results that were returned pertained to other halogenated organic compounds, which are not applicable to the user's specific request.

Due to the complete absence of scientific literature and data for "this compound," it is not possible to generate the requested article. The creation of scientifically accurate and informative content requires a foundation of existing research, which in this case, appears to be non-existent in the public domain. Any attempt to construct an article would rely on speculation and would not meet the required standards of accuracy and factual reporting.

Therefore, the requested article focusing on the synthetic pathways, mechanistic elucidation, and scale-up considerations for "this compound" cannot be provided.

Chemical Reactivity and Transformation Mechanisms of 1,1,3,5,6 Pentachlorononafluorohexane

Stability and Inertness in Diverse Chemical Environments

Due to the presence of nine fluorine atoms, 1,1,3,5,6-pentachlorononafluorohexane is expected to exhibit considerable chemical stability. The high bond energy of C-F bonds contributes to the general inertness of fluorinated compounds. However, the five chlorine atoms introduce sites of potential reactivity, making it less inert than its perfluorinated counterparts. The stability is likely to be significant in neutral and acidic environments, but it may be susceptible to degradation under strongly basic conditions or in the presence of specific catalysts.

Reactions with Strong Reducing and Oxidizing Agents

Detailed studies on the reactions of this compound with strong reducing and oxidizing agents are not widely documented. In general, redox reactions involve the transfer of electrons, leading to changes in the oxidation states of the atoms. unizin.orglibretexts.orgkhanacademy.orgkhanacademy.orgyoutube.com

Reducing Agents: Strong reducing agents can cause the reductive dechlorination of polychlorinated alkanes. For this compound, this would involve the replacement of one or more chlorine atoms with hydrogen atoms. The C-Cl bonds are significantly weaker than C-F bonds and are the primary sites for reduction.

Oxidizing Agents: The compound is expected to be resistant to oxidation due to the high electronegativity of the halogen atoms. unizin.orglibretexts.org Under very harsh oxidative conditions, decomposition of the carbon skeleton might occur, but selective oxidation is unlikely.

Photochemical Degradation Pathways and Kinetics

Thermal Decomposition Mechanisms and Products

The thermal stability of halogenated alkanes is largely determined by the strength of the carbon-halogen bonds. For this compound, the C-Cl bonds are weaker than the C-F and C-C bonds and would therefore be the first to break at elevated temperatures. frontiersin.org

The initial step in the thermal decomposition is likely to be the homolytic cleavage of a C-Cl bond, generating a radical species. core.ac.uk This would be followed by a cascade of radical reactions, potentially including elimination of HCl or Cl₂ and fragmentation of the carbon chain. The final decomposition products would likely be a complex mixture of smaller halogenated hydrocarbons. rsc.org

Table 1: General Bond Dissociation Energies

Bond Typical Dissociation Energy (kJ/mol)
C-C 346-370
C-H 338-431
C-Cl 327-339
C-F 452-485

Note: Specific values for this compound are not available. Data is generalized for alkanes.

Exploration of Novel Derivatization Reactions

Derivatization is a technique used to convert a chemical compound into a product of similar structure, called a derivative, to enhance its suitability for analysis, typically by gas chromatography (GC). researchgate.netresearchgate.net While no specific derivatization methods for this compound have been reported, general techniques for halogenated compounds could be applicable. greyhoundchrom.com

Potential derivatization reactions could involve the substitution of the chlorine atoms. Given the presence of multiple C-Cl bonds, these reactions could lead to a variety of products. libretexts.org For instance, reaction with a thiol could introduce a sulfur-containing functional group. researchgate.net Another approach could be dehydrochlorination to introduce double bonds, which could then be further functionalized. Silylation, a common derivatization technique involving the introduction of a silyl (B83357) group, is also a possibility for active hydrogen groups that could be introduced via other reactions. libretexts.org

Table 2: Potential Derivatization Reagents for Halogenated Compounds

Reagent Class Potential Reaction Type
Thiols Nucleophilic substitution of Chlorine
Alkoxides Nucleophilic substitution of Chlorine
Silylating Agents Reaction with introduced active hydrogens
Alkylating Agents Substitution of active hydrogens

Note: Applicability to this compound is hypothetical and not experimentally confirmed.

Environmental Fate, Transport, and Biogeochemical Cycling of 1,1,3,5,6 Pentachlorononafluorohexane

Atmospheric Transport and Deposition Mechanisms

The potential for long-range atmospheric transport of 1,1,3,5,6-Pentachlorononafluorohexane is a significant concern. Halogenated organic compounds, particularly those that are volatile, can be transported over vast distances in the atmosphere. escholarship.orgcopernicus.org The volatility of this specific compound is not well-documented, but its relatively high molecular weight might suggest a lower volatility compared to smaller halogenated alkanes. However, even semi-volatile organic compounds can undergo atmospheric transport.

The persistence of related compounds, such as chlorofluorocarbons (CFCs), in the atmosphere is well-established, with lifetimes that can span decades. ca.gov This longevity allows for distribution across the globe. The atmospheric lifetime of this compound is expected to be significant due to the strength of the carbon-fluorine and carbon-chlorine bonds, which are resistant to degradation by hydroxyl radicals in the troposphere.

Deposition from the atmosphere can occur through both wet and dry processes. Wet deposition involves the removal of the compound from the atmosphere by precipitation, while dry deposition involves the settling of the compound onto surfaces. The efficiency of these processes for this compound would depend on its physical and chemical properties, such as its particle-gas partitioning behavior.

Aqueous Phase Dynamics and Solubilization Characteristics

The solubility of halogenated hydrocarbons in water is generally low, and this trend is expected to hold for this compound. enviro.wikincert.nic.inlibretexts.org The presence of a high number of halogen atoms, both chlorine and fluorine, contributes to its hydrophobic nature. Highly fluorinated organic molecules are known to be both hydrophobic and lipophobic. nih.gov

The low aqueous solubility of this compound suggests that it will not readily dissolve in water. Consequently, in aquatic environments, it is likely to partition to sediment and suspended organic matter. The limited solubility also implies that its transport in the dissolved phase in surface water and groundwater would be restricted.

Sorption and Desorption Processes in Environmental Matrices

Given its anticipated low water solubility and lipophilic character, this compound is expected to exhibit strong sorption to organic matter in soil and sediment. Persistent organic pollutants, a class to which this compound likely belongs, are known to bind tightly to environmental matrices. nih.govport.ac.ukresearchgate.netnih.gov

The sorption process is influenced by the organic carbon content of the soil or sediment. Higher organic carbon content generally leads to greater sorption of hydrophobic organic compounds. This strong binding can lead to the accumulation of the compound in these environmental compartments, reducing its availability for transport in water but increasing its persistence in the solid phase.

Desorption, the release of the sorbed compound back into the water phase, is likely to be a slow process. This hysteresis effect, where sorption is stronger than desorption, is common for POPs and contributes to their long-term persistence in the environment.

Bioaccumulation and Biomagnification Potential in Organisms

The potential for bioaccumulation and biomagnification is a key concern for persistent and hydrophobic compounds like this compound. Bioaccumulation is the uptake of a chemical by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. mdpi.com Biomagnification is the process by which the concentration of a chemical increases in organisms at successively higher levels in a food chain.

Octanol-Air Partition Ratio (K_OA) and Octanol-Water Partition Ratio (K_OW) as Predictors

The octanol-air (KOA) and octanol-water (KOW) partition coefficients are key parameters used to predict the bioaccumulation potential of a chemical. A high log KOW value indicates a tendency for a chemical to partition into fatty tissues (lipophilicity) and thus bioaccumulate. While specific experimental values for this compound are not available, its structure suggests it would have a high log KOW.

The KOA is important for understanding the partitioning of a chemical between the atmosphere and terrestrial or aquatic organisms. For compounds with high KOA values, uptake from the air can be a significant route of exposure for air-breathing organisms.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds Note: The values for this compound are predictive and not experimentally determined.

Cross-Species Bioaccumulation Threshold Evaluation

Regulatory bodies often use a log KOW value greater than 5 as a criterion for identifying bioaccumulative substances. Given the highly chlorinated and fluorinated nature of this compound, it is highly probable that its log KOW exceeds this threshold.

Studies on other PFAS have shown that bioaccumulation potential increases with the length of the perfluorinated carbon chain. acs.orgnih.gov While this compound has a six-carbon backbone, the presence of chlorine atoms adds to its lipophilicity. Unlike many PFAS that accumulate in protein-rich tissues like blood and the liver, the high degree of chlorination in this compound might lead to preferential accumulation in fatty tissues, similar to other organochlorine compounds. acs.orgresearchgate.net

Degradation Pathways in Environmental Systems

Halogenated organic compounds are generally resistant to degradation. nih.govslideshare.net The carbon-fluorine bond is one of the strongest in organic chemistry, making perfluorinated compounds extremely persistent. wikipedia.orgepa.gov The carbon-chlorine bonds are also strong and not easily broken down by microbial enzymes.

It is anticipated that this compound will be highly resistant to both biotic and abiotic degradation processes in the environment. Aerobic biodegradation is likely to be very slow, if it occurs at all. capes.gov.br Under anaerobic conditions, some reductive dechlorination of chlorinated compounds can occur, but the presence of fluorine atoms may inhibit these processes. google.comepa.gov Photodegradation in the atmosphere is also expected to be a very slow process.

Table 2: Compound Names Mentioned in the Article

Environmental Fate of this compound: A Review of Current Knowledge

Despite a comprehensive search of scientific literature and environmental databases, no specific information is currently available on the environmental fate, transport, and biogeochemical cycling of the chemical compound this compound.

This includes a lack of data regarding its abiotic and biotic degradation processes. Consequently, the detailed outline focusing on hydrolysis, photolysis, reductive dechlorination, and microbial metabolism for this specific compound cannot be populated with scientifically accurate and validated findings at this time.

The complex structure of this compound, which contains both highly stable carbon-fluorine bonds and more reactive carbon-chlorine bonds, suggests that its environmental behavior would be multifaceted. However, without experimental data, any discussion of its degradation pathways would be purely speculative.

To provide a thorough and informative article on the environmental fate of this compound, research would be required in the following areas:

Biotic Degradation Mechanisms (Biodegradation):

Identification of Microbial Degraders and Consortia:Enrichment culture studies would be needed to isolate and identify specific bacteria or consortia capable of degrading this compound.

Until such research is conducted and published, a scientifically sound article on the environmental fate of this compound cannot be generated.

Metabolite Identification and Pathway Elucidation

There is no specific information available in the reviewed scientific literature concerning the metabolites of this compound. However, the biotransformation of other highly halogenated alkanes can offer some insights into potential metabolic pathways. The degradation of such compounds is generally a slow and complex process.

The biodegradation of polyfluorinated compounds is known to be particularly challenging for microorganisms. nih.gov This resistance is largely attributed to the high strength of the carbon-fluorine (C-F) bond and the potential toxicity of the liberated fluoride (B91410) ion to microbial life. nih.govnih.gov For a microbe to degrade a polyfluorinated compound, it would need to possess specialized enzymes capable of cleaving the stable C-F bond and have mechanisms to protect itself from fluoride toxicity. nih.gov

In the case of compounds containing both chlorine and fluorine, the initial steps of degradation could theoretically involve either dechlorination or defluorination. Microbial degradation of polychlorinated compounds is more commonly observed than that of polyfluorinated ones. nih.gov For instance, certain bacteria and fungi are capable of degrading polychlorinated biphenyls (PCBs). researchgate.netsemanticscholar.org

For some polyfluoroalkyl substances (PFAS) with a C6 backbone, biotransformation has been observed to occur through processes like nitrification, where amine groups are oxidized, eventually leading to the formation of persistent compounds like perfluorohexane (B1679568) sulfonate (PFHxS). nih.govresearchgate.net Other studies on fluorotelomer alcohols (FTOHs) have shown that alkane-degrading Pseudomonas strains can defluorinate these compounds, producing various metabolites including perfluorinated carboxylic acids (PFCAs). nih.govresearchgate.net

Given that this compound is a saturated alkane with both chloro and fluoro substituents, its degradation, if it occurs, would likely be initiated by monooxygenase enzymes, which are known to act on alkanes. nih.govresearchgate.net The presence of multiple chlorine atoms might make it susceptible to reductive dechlorination under anaerobic conditions, a common pathway for many chlorinated contaminants. However, the extensive fluorination would likely render the molecule highly recalcitrant.

Table 1: Potential General Biotransformation Pathways for Halogenated Alkanes

PathwayDescriptionRelevant Compound Classes
Reductive Dechlorination Removal of chlorine atoms under anaerobic conditions, where the compound acts as an electron acceptor.Polychlorinated Alkanes, Polychlorinated Biphenyls
Oxidative Dehalogenation Aerobic process often initiated by monooxygenase or dioxygenase enzymes, leading to the replacement of a halogen with a hydroxyl group.Chlorinated Alkanes, some Fluorinated Compounds
Hydrolytic Dehalogenation Cleavage of a carbon-halogen bond by water, often enzyme-mediated.Haloalkanes
Nitrification-linked Biotransformation For compounds containing nitrogen functional groups, microbial nitrification can lead to the transformation of the molecule.C6 Sulfonamido PFAS Precursors nih.gov

This table is a generalized summary for related compound classes and does not represent specific data for this compound.

Environmental Persistence and Long-Range Transport Potential

Specific data on the environmental persistence and long-range transport potential (LRTP) of this compound are not available. However, based on its chemical structure—a halogenated alkane—it can be inferred that it is likely to be a persistent organic pollutant (POP).

Persistence: The combination of a carbon backbone fully substituted with chlorine and fluorine atoms suggests a high degree of chemical and biological stability. The C-F bond is one of the strongest single bonds in organic chemistry, making compounds containing it very resistant to degradation. nih.gov Polychlorinated alkanes, such as short-chain chlorinated paraffins (SCCPs), are also known for their persistence in the environment. nih.govresearchgate.netnih.gov It is therefore highly probable that this compound would exhibit significant persistence in soil, sediment, and water.

Long-Range Transport Potential: Compounds with high persistence and a certain degree of volatility can be transported over long distances in the atmosphere. Volatile organic compounds (VOCs) that are chlorinated have been shown to contaminate groundwater and can be transported away from their source. usgs.govwikipedia.org Many PFAS are also known to undergo long-range atmospheric and oceanic transport, leading to their presence in remote regions like the Arctic and Antarctic. nih.gov

The physical-chemical properties of this compound would determine its LRTP. If it has a sufficiently high vapor pressure, it could volatilize and be transported in the atmosphere. Its partitioning behavior between air, water, and soil would also be a critical factor. Without experimental data on properties like its Henry's Law constant, vapor pressure, and octanol-air partition coefficient, a precise assessment of its LRTP is not possible. However, many other volatile halogenated compounds are known to have significant LRTP. canada.ca

Table 2: Factors Influencing Environmental Persistence and Long-Range Transport

FactorInfluence on Persistence and TransportRelevance to this compound (Inferred)
Chemical Stability High stability leads to greater persistence.The presence of numerous C-Cl and C-F bonds suggests high stability and thus high persistence.
Biodegradability Low biodegradability increases persistence.Highly halogenated compounds are generally recalcitrant to microbial degradation. nih.gov
Volatility (Vapor Pressure) Higher volatility increases potential for atmospheric transport.As a six-carbon alkane, it is likely to have some volatility, but this is unconfirmed.
Solubility in Water Low water solubility can lead to partitioning to air or sediment.Halogenated alkanes typically have low water solubility.
Partition Coefficients (Kow, Koa) These determine how a chemical distributes itself between different environmental compartments (e.g., water, soil, air).No data available, but these values are critical for modeling LRTP.

This table presents general principles and inferred relevance. Specific data for this compound is not available.

Toxicological Profiles and Ecotoxicological Implications of 1,1,3,5,6 Pentachlorononafluorohexane

Mechanisms of Cellular and Molecular Toxicity

The toxicity of chemical compounds at the cellular level involves a sequence of events beginning with the delivery of the toxicant and its interaction with target molecules, leading to cellular dysfunction.

Toxicant Delivery and Target Interaction

Halogenated hydrocarbons, due to their lipophilic (fat-loving) nature, are generally able to passively diffuse across the lipid bilayers of cell membranes. wikipedia.org The high halogen content of 1,1,3,5,6-Pentachlorononafluorohexane suggests it would exhibit similar lipophilicity, allowing for ready absorption and distribution into fatty tissues. wikipedia.org

Once inside the cell, the primary targets for such nonpolar compounds are often intracellular membranes and macromolecules. The interaction is typically not mediated by specific receptors but is rather a result of the compound's physicochemical properties disrupting the normal cellular environment. epa.gov For instance, the accumulation of halogenated hydrocarbons within the lipid-rich mitochondrial membranes can disrupt the electron transport chain and oxidative phosphorylation. nih.gov

Cellular Dysfunction and Perturbation of Biological Processes

The interaction of this compound with cellular components can lead to a variety of dysfunctions. The accumulation in cell membranes can alter membrane fluidity and permeability, impairing the function of membrane-bound proteins such as ion channels and enzymes. nih.gov This disruption can lead to a loss of cellular homeostasis.

Studies on similar compounds, like short-chain chlorinated paraffins (SCCPs), have shown that they can interfere with metabolic processes and disrupt endocrine function. epa.gov It is plausible that this compound could elicit similar effects, potentially impacting lipid metabolism and hormonal signaling pathways. The primary acute toxic action of many chlorinated hydrocarbons is on the nervous system, causing symptoms of central nervous system depression. wikipedia.org

Biotransformation and Metabolic Activation/Detoxification Pathways

Halogenated alkanes are typically metabolized in the liver by the cytochrome P450 (CYP) family of enzymes. epa.govresearchgate.net This biotransformation process can lead to either detoxification, producing more water-soluble metabolites that can be easily excreted, or bioactivation, forming reactive intermediates that are more toxic than the parent compound. epa.gov

Potential metabolic pathways for this compound could include:

Oxidative Dechlorination/Defluorination: The cleavage of carbon-halogen bonds is a common metabolic step. This can be followed by hydroxylation.

Hydroxylation: The addition of a hydroxyl (-OH) group, catalyzed by CYP enzymes, increases the water solubility of the compound, facilitating its excretion.

Conjugation: The hydroxylated metabolites can then be conjugated with molecules like glucuronic acid or sulfate, further increasing their solubility and aiding elimination.

However, the biotransformation of chlorinated alkanes can also produce reactive metabolites, such as acyl halides and aldehydes, which can covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and toxicity. researchgate.net For some polychlorinated alkanes, metabolic transformation is considered a critical step in enhancing their toxicity. acs.org

Role of Oxidative Stress and Reactive Species Formation

A common mechanism of toxicity for many halogenated hydrocarbons is the induction of oxidative stress. epa.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with antioxidants. nih.govmdpi.com

The metabolism of compounds like this compound by CYP enzymes can uncouple the enzyme's catalytic cycle, leading to the generation of ROS such as superoxide (B77818) anions and hydrogen peroxide. mdpi.com These ROS can cause widespread cellular damage through:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that damages the membrane's integrity and function. Ethane and pentane (B18724) are known markers of lipid peroxidation. mdpi.com

Protein Damage: Oxidation of amino acid side chains can lead to changes in protein structure and function, inactivating enzymes and disrupting cellular processes.

DNA Damage: ROS can cause modifications to DNA bases and breaks in the DNA strands, which can lead to mutations and potentially cancer if not repaired. nih.gov

Studies on various per- and polyfluoroalkyl substances (PFAS) have consistently shown that exposure leads to increased ROS levels and subsequent oxidative stress in organisms. nih.gov

In Vitro Toxicological Assessment

In vitro (test-tube) studies are essential for assessing the cytotoxicity of a chemical at the cellular level. While no specific in vitro studies have been published for this compound, we can infer its likely effects from studies on similar compounds. Standard assays would typically involve exposing cultured cells (e.g., human liver cells like HepG2 or lung cells like A549) to the compound and measuring cell viability and other toxicological endpoints.

Commonly used in vitro cytotoxicity assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Neutral Red Uptake Assay: This assay assesses the integrity of the lysosomal membrane.

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Based on studies of other halogenated compounds, it is expected that this compound would exhibit dose-dependent cytotoxicity. elsevierpure.comnih.gov For example, research on halogenated graphenes showed that cytotoxicity increased with the amount of halogen present. elsevierpure.com

Table 1: Examples of In Vitro Cytotoxicity of Analogous Halogenated Compounds (Note: This data is for compounds structurally related to this compound and is presented for illustrative purposes.)

Compound/Compound ClassCell LineEndpointResultReference
TetrachloroethyleneHuman lymphocytesCell ViabilityExerted a highly toxic effect nih.gov
n-HexaneHuman lymphocytesCell ViabilityExerted a highly toxic effect nih.gov
Short-Chain Chlorinated Paraffins (SCCPs)Fish liver cellsCell ViabilityDecreased viability epa.gov
Perfluorooctanoic acid (PFOA)Earthworm coelomocytesOxidative StressIncreased levels of malondialdehyde (MDA), indicating lipid peroxidation nih.gov
Chlorinated GraphenesHuman lung carcinoma (A549)Cell Viability (MTT assay)Dose-dependent cytotoxicity elsevierpure.com

In Vivo Ecotoxicological Studies in Aquatic and Terrestrial Organisms

In vivo studies are critical for understanding the potential impact of a chemical on whole organisms and ecosystems. The high degree of halogenation and likely persistence of this compound suggest it could pose a risk to both aquatic and terrestrial life.

Aquatic Organisms: Chlorinated hydrocarbons are known to be toxic to aquatic organisms. inchem.org Due to their lipophilicity, they can bioaccumulate in the fatty tissues of fish and other aquatic life, and biomagnify up the food chain. nih.gov The toxicity of polychlorinated biphenyls (PCBs) and other chlorinated compounds in aquatic species often manifests as reproductive failure, liver damage, and death. epa.gov For perfluorinated compounds, toxicity in aquatic invertebrates has been shown to be dependent on the length of the carbon chain. researchgate.net Given its structure, this compound would be expected to be highly toxic to aquatic invertebrates and fish. nih.gov

Terrestrial Organisms: The soil environment can act as a major sink for persistent organic pollutants like halogenated alkanes. nih.gov From the soil, these compounds can be taken up by microorganisms, invertebrates like earthworms, and plants, entering the terrestrial food web. For perfluorinated compounds, a primary mechanism of toxicity in terrestrial organisms is the induction of oxidative stress. nih.gov Studies on earthworms exposed to PFAS have shown increased levels of oxidative stress markers and impacts on growth. nih.gov

Table 2: Examples of Ecotoxicity of Analogous Halogenated Compounds (Note: This data is for compounds structurally related to this compound and is presented for illustrative purposes.)

Compound/Compound ClassOrganismEndpointValueReference
TetrachloroethaneRiver Mussel (Unio crassus)Mortality100% mortality within 4 hours at saturation inchem.orgcymitquimica.com
TetrachloroethyleneRiver Mussel (Unio crassus)Mortality100% mortality within a few days at saturation inchem.orgcymitquimica.com
Perfluorooctane Sulfonate (PFOS)Fathead Minnow (Pimephales promelas)96-hr LC50 (Lethal Concentration, 50%)Varies by study, generally in the low mg/L range dntb.gov.ua
Short-Chain Chlorinated Paraffins (SCCPs)Aquatic Invertebrates (Daphnia magna)48-hr EC50 (Effective Concentration, 50%)Highly toxic, though values vary nih.gov
Polychlorinated Biphenyls (PCBs)Various aquatic speciesLC500.1 to 10.0 µg/L epa.gov

Genotoxicity and Carcinogenicity Assessments

There is currently no specific data available on the genotoxicity or carcinogenicity of this compound. However, assessments of other halogenated alkanes and per- and polyfluoroalkyl substances (PFAS) can provide some indication of the potential for these types of effects.

In terms of genotoxicity, which is the ability of a chemical to damage the genetic information within a cell, various related compounds have been studied. For instance, 1,2-dichloroethane (B1671644) (EDC) has been shown to be genotoxic across multiple test systems and routes of exposure, inducing DNA adducts, gene mutations, and chromosomal aberrations, particularly after metabolic activation. nih.gov Studies on 1,1-dichloroethane (B41102) have produced inconsistent results in vitro, but it has been shown to cause DNA repair in rat and mouse hepatocytes. uzh.chnih.gov

Regarding carcinogenicity, the International Agency for Research on Cancer (IARC) has classified some related compounds. For example, 1,2-dichloroethane is considered "possibly carcinogenic to humans" (Group 2B). cdc.gov Animal studies have shown that oral exposure to 1,2-dichloroethane can cause tumors at several sites in mice and rats. nih.govnih.govwho.int For 1,1-dichloroethane, the evidence for carcinogenicity in rodents is considered inconclusive due to study limitations such as high mortality in test animals. nih.govwho.intnih.gov However, there were some indications of increased incidences of certain tumors in female rats and mice. nih.govnih.gov The U.S. Environmental Protection Agency (EPA) has classified 1,1-dichloroethane as a possible human carcinogen (Group C). nih.govcdc.gov

Pentachloroethane (B166500) has limited evidence of causing cancer in animals, with some studies suggesting it may lead to liver and kidney cancer. nj.gov A bioassay of pentachloroethane did not find it to be a carcinogen in rats. nih.govnih.gov For 1,1-dichloroethylene, the EPA has determined there is "suggestive evidence of carcinogenicity but not sufficient evidence to assess human carcinogenic potential" based on rodent inhalation studies. cdc.govepa.gov

Table 1: Genotoxicity and Carcinogenicity of Selected Halogenated Alkanes

Compound Genotoxicity Findings Carcinogenicity Classification/Findings
1,2-Dichloroethane Genotoxic in multiple test systems; induces DNA adducts, gene mutations, and chromosomal aberrations. nih.govtandfonline.comnih.govnih.gov IARC Group 2B: Possibly carcinogenic to humans. cdc.gov Induces tumors in rodents at multiple sites. nih.govnih.govwho.intiarc.frtoxplanet.com
1,1-Dichloroethane Inconsistent results in vitro; causes DNA repair in rat and mouse hepatocytes. uzh.chnih.gov EPA Group C: Possible human carcinogen. nih.govcdc.govhealth.state.mn.us Inconclusive evidence in rodent studies. nih.govwho.intnih.gov
Pentachloroethane Limited data available. Limited evidence of carcinogenicity in animals (liver and kidney). nj.govuzh.ch
1,1-Dichloroethylene Genotoxic in some in vitro test systems. who.int EPA: Suggestive evidence of carcinogenicity. cdc.govepa.govcdc.govnih.govwisconsin.govclu-in.org

Immunotoxicological and Developmental Effects

As with other toxicological endpoints, direct studies on the immunotoxicological and developmental effects of this compound are not available. However, the broader class of PFAS, to which this compound belongs, has been investigated for such effects.

Animal studies on other PFAS have indicated potential immunotoxicity. For example, studies in mice have shown that exposure to certain PFAS can lead to a reduction in the number of B cells and natural killer (NK) cells. Some PFAS have also been shown to suppress the antibody response to foreign substances. For instance, 1,2-dichloroethane has demonstrated immunotoxic effects in animal studies, including damage to the immune system and apoptosis of leukocytes. cdc.govtandfonline.comnih.govcdc.govresearchgate.net

Developmental toxicity has also been a concern for halogenated alkanes. For 1,1-dichloroethane, studies in rats have shown retarded fetal development, such as delayed ossification of the sternebrae, at high exposure concentrations that also caused maternal toxicity. nih.govwho.intnih.gov However, it was not found to be teratogenic. who.int Similarly, studies on 1,2-dichloroethane in rats did not show teratogenic effects, though some embryo-lethality was observed at maternally toxic doses. nih.govepa.govwho.int For 1,1-dichloroethylene, some animal studies have indicated a potential for fetal toxicity, including delayed ossification, in the absence of maternal toxicity. inchem.orgnih.govepa.gov

Table 2: Immunotoxicological and Developmental Effects of Selected Halogenated Alkanes

Compound Immunotoxicological Effects Developmental Effects
1,2-Dichloroethane Can damage the immune system; induces apoptosis in leukocytes. cdc.govtandfonline.comnih.govcdc.govresearchgate.net Not teratogenic in rats, but can cause embryo-lethality at maternally toxic doses. nih.govepa.govwho.int
1,1-Dichloroethane No studies on immunotoxicity were located. nih.gov Retarded fetal development (delayed ossification) in rats at high, maternally toxic concentrations. nih.govwho.intnih.gov
1,1-Dichloroethylene Limited data available. Evidence of fetal toxicity (delayed ossification) in some animal studies. inchem.orgnih.govepa.gov

Comparative Toxicology with Other Halogenated Alkanes

A comparative analysis of the toxicological profiles of this compound (by proxy through other PFAS) and other halogenated alkanes reveals both similarities and differences in their potential health effects.

A common feature among many chlorinated hydrocarbons is their impact on the nervous system, often causing central nervous system depression at high concentrations. uzh.chepa.govepa.gov The liver and kidneys are also frequent target organs for toxicity across this class of chemicals. who.intnih.govnj.govuzh.chwisconsin.govepa.gov For example, pentachloroethane, 1,1-dichloroethane, and 1,2-dichloroethane have all been shown to have the potential to damage the liver and kidneys.

In terms of carcinogenic potential, there is variability among these compounds. As previously mentioned, 1,2-dichloroethane is classified as a probable human carcinogen by the EPA and possibly carcinogenic by IARC, with clear evidence of carcinogenicity in animal studies. cdc.govnih.govnih.govwho.int In contrast, the evidence for the carcinogenicity of 1,1-dichloroethane and 1,1-dichloroethylene is less conclusive, with classifications of "possible human carcinogen" and "suggestive evidence," respectively. nih.govwho.intnih.govcdc.govcdc.govepa.govwho.intcdc.govnih.govwisconsin.govclu-in.org Pentachloroethane has limited evidence of carcinogenicity in animals. nj.govnih.govnih.gov

The genotoxic profiles also differ. 1,2-Dichloroethane is a well-established genotoxic agent, while the data for 1,1-dichloroethane is more ambiguous. nih.govuzh.chnih.govtandfonline.comnih.govnih.gov

With respect to developmental effects, none of the comparator compounds—1,1-dichloroethane, 1,2-dichloroethane, or 1,1-dichloroethylene—have shown strong evidence of being teratogenic in animal studies, although signs of fetotoxicity, such as delayed development, have been observed, often at doses that are also toxic to the mother. nih.govwho.intnih.govnih.govepa.govwho.intinchem.orgnih.govepa.gov

The immunotoxicity of these compounds is an area that requires further research. While 1,2-dichloroethane has demonstrated immunotoxic effects, data for many other halogenated alkanes is sparse. cdc.govtandfonline.comnih.govcdc.govresearchgate.net

Analytical Methodologies for the Detection and Quantification of 1,1,3,5,6 Pentachlorononafluorohexane

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical step in the analysis of 1,1,3,5,6-pentachlorononafluorohexane from complex matrices like soil, water, and biological tissues is the efficient extraction of the analyte. The choice of technique is dictated by the sample matrix and the physicochemical properties of the compound.

For water samples, solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration of halogenated compounds. researchgate.net Cartridges packed with materials like divinylbenzene-based polymers or other specialized sorbents can effectively trap the analyte from the aqueous phase, which is then eluted with a small volume of an organic solvent. For more volatile halogenated compounds in water, headspace analysis is a suitable technique. oup.comoup.com This involves heating the sample in a sealed vial to partition the analyte into the gas phase (headspace), which is then sampled and injected into the chromatograph. oup.comoup.com

In the case of solid matrices such as soil, sediment, or food, more rigorous extraction methods are necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for a wide range of organic contaminants and is a strong candidate for extracting this compound. mdpi.com This method typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. mdpi.com For organochlorine compounds in solid matrices, Soxhlet extraction using a solvent like dichloromethane (B109758) is a classical and effective, albeit time-consuming, method. usgs.gov

For biological samples, which are often complex and contain high levels of lipids and proteins, techniques like liquid-liquid extraction (LLE) or SPE are commonly employed. nih.gov The selection of extraction solvents and SPE sorbents must be carefully optimized to ensure high recovery of the target analyte while minimizing the co-extraction of matrix interferences.

A summary of potential sample preparation techniques is provided in the table below.

Sample Matrix Preparation/Extraction Technique Principle Common Solvents/Sorbents Applicability
WaterSolid-Phase Extraction (SPE)Analyte is adsorbed onto a solid sorbent and then eluted with a solvent.Divinylbenzene polymers, C18Pre-concentration of non-volatile to semi-volatile compounds.
WaterHeadspace AnalysisVolatile analytes are partitioned into the gas phase in a sealed vial and sampled.N/AAnalysis of volatile halogenated hydrocarbons.
Soil/SedimentQuEChERSExtraction with solvent, followed by salting out and d-SPE cleanup.Acetonitrile, Magnesium Sulfate, PSABroad applicability for various organic contaminants.
Soil/SedimentSoxhlet ExtractionContinuous extraction with a hot solvent.Dichloromethane, Hexane (B92381)Robust extraction for persistent organic pollutants.
Biological TissuesLiquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Hexane, DichloromethaneGeneral extraction from liquid or homogenized solid samples.

Chromatographic Separation Methods

Following extraction and cleanup, chromatographic separation is essential to isolate this compound from other co-extracted compounds before detection. Both gas and liquid chromatography are viable options, with the choice depending on the volatility and thermal stability of the analyte.

Given its structure as a halogenated alkane, this compound is expected to be sufficiently volatile and thermally stable for analysis by gas chromatography (GC). HRGC, which utilizes capillary columns, offers high separation efficiency, which is crucial for resolving isomers and other closely related compounds that may be present in the sample.

The selection of the GC column's stationary phase is critical. A non-polar phase, such as a 5% diphenyl/95% dimethyl polysiloxane, is a common starting point for the analysis of halogenated hydrocarbons. nih.gov For compounds with some degree of polarity, a mid-polar phase may provide better separation. The GC oven temperature program must be optimized to achieve good resolution of the target analyte from potential interferences in a reasonable analysis time.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. mdpi.com For halogenated compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most likely mode of separation. halocolumns.com

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. halocolumns.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to effectively separate compounds with a wide range of polarities. chromforum.org For challenging separations of halogenated aromatic compounds, specialized stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities. chromforum.org

The table below summarizes typical chromatographic conditions for related compounds.

Parameter High-Resolution Gas Chromatography (HRGC) High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Reversed-phase column (e.g., C18, 150 mm x 4.6 mm ID, 5 µm particle size)
Stationary Phase Non-polar (e.g., 5% diphenyl/95% dimethyl polysiloxane)Octadecylsilane (C18)
Mobile Phase Carrier gas (e.g., Helium, Nitrogen)Gradient of water and acetonitrile/methanol with additives like ammonium (B1175870) acetate. mdpi.comvliz.be
Detector Mass Spectrometer (MS), Electron Capture Detector (ECD)Mass Spectrometer (MS), UV Detector
Injection Mode Split/SplitlessLoop injection

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the preferred detection method for the unambiguous identification and quantification of this compound due to its high selectivity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is invaluable for the identification of unknown compounds and for distinguishing the target analyte from isobaric interferences (ions with the same nominal mass but different elemental compositions). For complex matrices, the high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, is essential to separate the analyte signal from background noise, thereby improving detection limits and confidence in identification. nih.gov

The coupling of chromatographic separation with mass spectrometric detection provides a powerful analytical tool.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. gcms.cz In GC-MS, after separation on the GC column, the analyte is ionized, typically by electron ionization (EI), which generates a characteristic fragmentation pattern that serves as a "fingerprint" for identification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be used. In MS/MS, a specific precursor ion of the analyte is selected and fragmented, and the resulting product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and improves the signal-to-noise ratio. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for many PFAS and other halogenated compounds, particularly those that are not amenable to GC analysis. nemc.usscientistlive.com Electrospray ionization (ESI) is the most common ionization technique used in LC-MS, and it is typically operated in negative ion mode for acidic PFAS. mdpi.com Similar to GC-MS/MS, LC-MS/MS utilizes MRM for highly selective and sensitive quantification. The development of an LC-MS/MS method would involve optimizing the ionization source parameters and selecting appropriate precursor and product ion transitions for this compound.

Technique Ionization Mode Key Advantages Typical Application
GC-HRMS Electron Ionization (EI)High-resolution separation, accurate mass for identification.Analysis of neutral and volatile PFAS and other halogenated compounds. vacancyedu.com
LC-HRMS Electrospray Ionization (ESI)Suitable for a wide range of polarities, accurate mass for identification.Non-target screening and identification of ionic PFAS. vacancyedu.com
GC-MS/MS Electron Ionization (EI)High selectivity through MRM, good for complex matrices.Targeted quantification of organochlorine pesticides and other volatile contaminants. shimadzu.com
LC-MS/MS Electrospray Ionization (ESI)High sensitivity and selectivity, suitable for non-volatile compounds.Routine targeted analysis of short- and long-chain PFAS in various matrices. mdpi.comhalocolumns.comscientistlive.comrestek.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. The primary techniques employed are mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry (MS) Coupled with gas chromatography (GC-MS), mass spectrometry is a cornerstone for identifying and quantifying halogenated compounds. chromatographyonline.com For this compound (C₆Cl₅F₉), the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of five chlorine atoms (³⁵Cl and ³⁷Cl). This pattern is a powerful diagnostic tool for confirming the number of chlorine atoms in a molecule. youtube.com The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (420.31 g/mol ), with a series of subsequent peaks (M+2, M+4, M+6, etc.) reflecting the different combinations of chlorine isotopes. youtube.comcymitquimica.com Fragmentation patterns would likely involve the cleavage of carbon-carbon bonds and the loss of chlorine and fluorine atoms or small halogenated fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ¹³C NMR and ¹⁹F NMR, provides detailed information about the carbon skeleton and the environment of the fluorine atoms.

¹³C NMR: The chemical shifts of the carbon atoms are significantly influenced by the attached halogens. wordpress.com Carbons bonded to highly electronegative fluorine atoms will experience a strong deshielding effect, causing them to resonate at a downfield position (higher ppm) in the spectrum. pressbooks.pub Conversely, the effect of chlorine is also deshielding but generally less pronounced than that of fluorine. The spectrum would show distinct signals for each of the six carbon atoms in their unique chemical environments.

¹⁹F NMR: As ¹⁹F is a naturally abundant and NMR-active nucleus, ¹⁹F NMR is an exceptionally useful technique for characterizing fluorinated compounds. wikipedia.org The spectrum would display multiple signals corresponding to the different fluorine environments within the this compound molecule. The chemical shifts and coupling constants (J-couplings) between different fluorine nuclei and between fluorine and carbon would provide definitive structural information.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups and bond types present in a molecule. libretexts.org The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. youtube.com

C-F Stretching: These bonds give rise to very strong and distinct absorption bands typically found in the 1360-1000 cm⁻¹ region. wikipedia.org The presence of multiple fluorine atoms often results in a complex series of intense bands. spectroscopyonline.com

C-Cl Stretching: The C-Cl stretching vibrations are found at lower frequencies, generally in the 800-600 cm⁻¹ range. umd.edu The intensity of these bands is typically strong. spectroscopyonline.com

The combination of these spectroscopic techniques provides a comprehensive characterization of the molecule, confirming its identity and structure.

Interactive Table 1: Expected Spectroscopic Data for this compound Note: Specific shift values are predictive and based on general principles for halogenated alkanes. Actual values may vary.

Click to view Spectroscopic Data Table
Technique Feature Expected Observation / Region Reference
Mass Spectrometry (MS) Molecular Ion (M⁺)Isotopic cluster around m/z 420, reflecting C₆³⁵Cl₅F₉. cymitquimica.com
Isotopic PatternCharacteristic pattern for 5 chlorine atoms (M, M+2, M+4, M+6, M+8, M+10). youtube.com
¹³C NMR Spectroscopy Chemical Shifts (δ)Downfield shifts for carbons bonded to F and Cl atoms. wordpress.compressbooks.pub
¹⁹F NMR Spectroscopy Chemical Shifts (δ)Wide chemical shift range, sensitive to the local electronic environment. wikipedia.org
Infrared (IR) Spectroscopy C-F StretchingStrong, complex bands in the 1360-1000 cm⁻¹ region. wikipedia.orgspectroscopyonline.com
C-Cl StretchingStrong bands in the 800-600 cm⁻¹ region. umd.edu

Method Validation and Quality Assurance in Environmental and Biological Samples

To ensure the reliability and accuracy of data, analytical methods for quantifying this compound must undergo rigorous validation. epa.gov This process establishes the performance characteristics of the method and is crucial for regulatory and research purposes. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (reproducibility). nih.govprimescholars.com

Method Validation Parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. For similar halogenated compounds, correlation coefficients (R²) of ≥0.99 are generally required. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For persistent organic pollutants, these limits often need to be in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range, depending on the matrix. nih.gov

Accuracy and Recovery: Accuracy is assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix (e.g., clean water, soil, or plasma). The sample is then processed and analyzed, and the percentage of the spiked analyte that is measured (% recovery) is calculated. Acceptable recovery ranges are often defined by regulatory guidelines, for instance, between 70% and 120%. nih.govprimescholars.com

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of the results. For trace analysis, RSDs below 15-20% are typically considered acceptable. nih.govchromatographyonline.com

Quality Assurance/Quality Control (QA/QC): Ongoing QA/QC procedures are essential to maintain data quality. This includes the routine analysis of method blanks, laboratory control samples, matrix spikes, and duplicates. The use of isotopically labeled internal standards, where a version of the target analyte is synthesized with stable isotopes (e.g., ¹³C), is a highly recommended practice. nih.gov These standards are added to the sample at the beginning of the analytical process and can correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification. nih.gov

Interactive Table 2: Typical Method Validation and QA/QC Parameters for Halogenated Compound Analysis

Click to view Validation Parameters Table
Parameter Typical Acceptance Criteria Purpose Reference
Linearity (R²) ≥ 0.99Ensures a proportional response across a range of concentrations. nih.govnih.gov
LOD Matrix-dependent (e.g., 0.03-0.1 ng/mL)Defines the lowest detectable concentration. nih.gov
LOQ Matrix-dependent (e.g., 0.10-0.15 mg/L)Defines the lowest quantifiable concentration. nih.gov
Accuracy (Recovery) Typically 70-120%Measures the agreement between the measured value and the true value. nih.govprimescholars.com
Precision (RSD) < 15-20%Measures the repeatability of the method. nih.govchromatographyonline.com
Method Blank Below LOD/LOQChecks for contamination during the analytical process. cdc.gov
Internal Standard Used for quantificationCorrects for matrix effects and variations in sample processing. nih.gov

Emerging Analytical Technologies for Trace Analysis

The detection of trace levels of persistent and bioaccumulative compounds like this compound demands highly sensitive and selective analytical technologies. researchgate.net While conventional GC-MS remains a standard, several advanced techniques offer enhanced capabilities.

High-Resolution Mass Spectrometry (HRMS): Techniques like Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) and GC-Orbitrap-MS provide high mass accuracy and resolution. This allows for the determination of the elemental composition of an analyte from its exact mass, significantly increasing confidence in its identification and enabling its differentiation from co-eluting isobaric interferences (other compounds with the same nominal mass). selectscience.netchromatographyonline.com

Tandem Mass Spectrometry (MS/MS): Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) is a powerful tool for trace quantification in complex matrices. selectscience.net It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This two-stage filtering process dramatically reduces chemical noise and enhances selectivity and sensitivity, making it ideal for analyzing samples like biological tissues and environmental extracts. selectscience.net

Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples containing numerous halogenated compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. chromatographyonline.com In this technique, the effluent from a primary GC column is subjected to a second, different type of GC column for further separation. The result is a highly detailed two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of isomers and other closely related compounds that would co-elute in a single-dimension GC analysis. chromatographyonline.com

Advanced Sample Preparation: Innovations in sample preparation aim to reduce solvent use, improve efficiency, and enable automation. Techniques such as accelerated solvent extraction (ASE) use high temperature and pressure to quickly extract analytes from solid samples. chromatographyonline.com Miniaturized methods like dispersive liquid-liquid microextraction (DLLME) offer rapid extraction with minimal solvent consumption, making them suitable for water sample analysis. nih.gov

Novel Sensing Technologies: Research into novel sensing platforms, such as optical and electrochemical sensors, is ongoing. mdpi.comacs.org While often still in development for specific halogenated alkanes, these technologies promise rapid, in-field, and cost-effective screening tools that could complement traditional laboratory-based chromatographic methods in the future. mdpi.commdpi.com

Computational and Theoretical Studies on 1,1,3,5,6 Pentachlorononafluorohexane

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. For 1,1,3,5,6-Pentachlorononafluorohexane, these approaches could elucidate its conformational landscape, which is expected to be complex due to the rotational freedom around the carbon-carbon single bonds and the steric hindrance imposed by the bulky chlorine and fluorine atoms.

Future research could involve:

Conformational Analysis: Identifying the most stable conformers of the molecule in different environments (gas phase, various solvents) through systematic or stochastic conformational searches.

Molecular Dynamics (MD) Simulations: Simulating the movement of the atoms over time to understand the molecule's flexibility, intermolecular interactions, and to calculate macroscopic properties such as density and viscosity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. nih.gov These models are crucial for predicting the potential impact of chemicals without the need for extensive experimental testing. nih.gov

For this compound, a QSAR approach could be used to:

Predict Physicochemical Properties: Estimate properties like boiling point, vapor pressure, and water solubility, which are critical for understanding its environmental distribution.

Estimate Toxicity: Predict its potential toxicity to various organisms by comparing its structural features to those of known toxic compounds.

Assess Bioaccumulation Potential: Evaluate the likelihood of the compound accumulating in living organisms based on descriptors such as its octanol-water partition coefficient (logP).

A hypothetical QSAR study would involve compiling a dataset of structurally similar halogenated alkanes with known experimental data and then developing a regression model to predict the properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org DFT calculations can provide deep insights into the reactivity and spectroscopic properties of a molecule. nih.govarxiv.org

Potential applications of DFT to this compound include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbitals (HOMO and LUMO), and the electrostatic potential surface to identify reactive sites.

Spectroscopic Predictions: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the compound.

A summary of key properties that could be derived from DFT calculations is presented in Table 1.

Table 1: Potential DFT-Derived Properties for this compound

Property Description Potential Insight
Optimized Geometry The lowest energy 3D structure of the molecule. Provides bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. Indicates the chemical reactivity and kinetic stability of the molecule.
Electron Density The distribution of electrons around the atoms. Highlights regions of high and low electron density, suggesting sites for electrophilic or nucleophilic attack.

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be used to predict the compound's infrared and Raman spectra. |

Reaction Pathway Modeling and Energy Landscapes

Understanding the potential chemical transformations of this compound is crucial for assessing its environmental persistence and degradation pathways. Reaction pathway modeling can be used to explore the mechanisms, kinetics, and thermodynamics of its potential reactions.

This would involve:

Identifying Potential Reactions: Proposing plausible degradation reactions, such as dehalogenation or oxidation.

Locating Transition States: Using computational methods to find the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for these reactions to predict their feasibility under different environmental conditions. For instance, studies on other compounds have used methods like the B3LYP functional with various basis sets to model reaction pathways. nih.gov

Bioinformatics and Cheminformatics Applications

Bioinformatics and cheminformatics tools can be used to manage, analyze, and model chemical and biological data. In the context of this compound, these applications would primarily revolve around data mining and predictive modeling.

Database Searching: Systematically searching chemical databases for any existing experimental or computational data on this compound or structurally related molecules.

Toxicity and Metabolism Prediction: Utilizing platforms that employ algorithms trained on large datasets of known chemicals to predict the metabolic fate and potential toxicity of new compounds. For example, understanding the metabolism of similar compounds like γ-2,3,4,5,6-pentachlorocyclohex-1-ene can provide clues about the potential biotransformation of this compound. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Advanced Applications and Emerging Research Directions for 1,1,3,5,6 Pentachlorononafluorohexane

Role in Specialty Chemical Synthesis and Industrial Processes

While direct evidence of the industrial use of 1,1,3,5,6-Pentachlorononafluorohexane is scarce, its structure suggests potential as an intermediate in specialty chemical synthesis. Halogenated alkanes, particularly those containing both chlorine and fluorine, can serve as versatile building blocks in organic synthesis. The presence of multiple reactive sites (C-Cl bonds) alongside stable C-F bonds could allow for selective chemical transformations.

Processes for halogenating alkanes are well-established, often involving free radical reactions or catalysis by transition metal complexes to produce alkyl halides under relatively mild conditions. wikipedia.orggoogle.com These alkyl halides are valuable intermediates for producing other functional groups. wikipedia.org For instance, halogenated compounds are critical for creating C-C, C-N, and C-O linkages through advanced cross-coupling reactions, which are fundamental in manufacturing pharmaceuticals and performance materials. Given its complex structure, this compound could theoretically be used to introduce specific polychlorinated and polyfluorinated moieties into larger molecules, creating compounds with unique properties.

Table 1: Potential Synthetic Roles of Halogenated Alkanes

Application AreaRole of Halogenated AlkanePotential Advantage of Polychlorofluoroalkanes
Pharmaceuticals Intermediate for drug synthesisEnhanced metabolic stability and bioactivity.
Agrochemicals Precursor for pesticides/herbicidesModified environmental persistence and target specificity.
Material Science Monomer or additive for polymersImproved thermal stability, chemical resistance, and flame retardancy. wikipedia.org
Fine Chemicals Building block for complex moleculesIntroduction of unique structural motifs.

Development of Novel Materials and Functional Fluids

The high degree of halogenation in this compound suggests it could possess properties suitable for advanced materials and functional fluids. Haloalkanes are noted for being effective solvents due to their polarity and are used as refrigerants, flame retardants, and fire extinguishants. wikipedia.org The combination of chlorine and fluorine atoms can yield non-flammable liquids with high density and specific thermal properties.

Research into compounds with multiple vicinal fluorines on cyclic alkanes has produced molecules with surprisingly high polarity, leading to unique applications. researchgate.net Although acyclic, the dense arrangement of electronegative atoms on the hexane (B92381) backbone of this compound could impart similar characteristics. Such properties are desirable for:

Dielectric Fluids: For use in high-voltage equipment due to their electrical insulating properties.

Heat-Transfer Fluids: In applications requiring a wide operating temperature range and high thermal stability.

Hydraulic Fluids: For systems operating under extreme conditions where non-flammability is critical.

The development of such materials would depend on extensive research into the physicochemical properties of this compound, which is not currently available in public literature.

Bioremediation and Phytoremediation Strategies for Contaminated Environments

There is no specific research on the bioremediation or phytoremediation of this compound. However, extensive research exists on strategies for related compounds like polychlorinated biphenyls (PCBs) and other organochlorine pesticides, which can provide a framework for future studies. nih.govmdpi.com

Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants in soil and water. youtube.comyoutube.com For halogenated compounds, this can involve several mechanisms:

Phytoextraction: Plants absorb contaminants through their roots and accumulate them in their tissues. nih.gov

Rhizodegradation: Microorganisms in the soil surrounding plant roots (the rhizosphere) break down pollutants. The presence of plants can significantly enhance microbial activity, leading to greater contaminant degradation. nih.govnih.gov

Phytovolatilization: Plants take up a contaminant and release it into the atmosphere in a modified, less toxic form. youtube.com

Bioremediation involves using microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic or non-toxic ones. researchgate.net Studies on compounds like hexachlorocyclohexane (B11772) have shown that certain anaerobic bacteria can use these compounds as electron acceptors in their metabolic processes, leading to reductive dechlorination and the generation of ATP. nih.gov This suggests a potential pathway for the biological breakdown of other highly chlorinated compounds.

Table 2: Potential Remediation Strategies

StrategyMechanismRelevant Organisms/Plants (from related compound studies)
Phytoremediation Phytoextraction, RhizodegradationAlfalfa, Switchgrass, Poplar trees, Sunflowers. youtube.comnih.gov
Bioremediation Reductive DechlorinationAnaerobic bacteria (e.g., Clostridium species). nih.gov
Mycoremediation Fungal DegradationFungi can be used to break down toxins. youtube.com

Risk Assessment Frameworks and Regulatory Considerations in Environmental Chemistry

No specific risk assessment frameworks or regulatory standards for this compound were found. As a halogenated alkane, it would likely fall under the broad category of compounds that receive regulatory scrutiny due to their potential for persistence, bioaccumulation, and toxicity. nih.gov The environmental behavior of many halogenated compounds, such as chlorofluorocarbons (CFCs) and their impact on the ozone layer, has led to strict international regulations. wikipedia.org

A risk assessment for this compound would involve evaluating its:

Persistence: How long it remains in the environment before breaking down.

Bioaccumulation Potential: Its tendency to accumulate in living organisms.

Toxicity: Its potential to cause harm to humans and ecosystems.

Mobility: Its movement through soil, water, and air.

Given its structure—a carbon chain with both highly stable C-F bonds and more reactive C-Cl bonds—its environmental fate is complex. The presence of chlorine suggests it could be a threat to the ozone layer if it reaches the stratosphere. wikipedia.org Regulatory bodies would likely require extensive data on these parameters before permitting any large-scale industrial use.

Future Research Perspectives and Interdisciplinary Approaches

The lack of specific data on this compound highlights numerous avenues for future research. An interdisciplinary approach would be essential to fully characterize this compound.

Future research should focus on:

Fundamental Chemistry: A primary research goal would be the full characterization of its chemical and physical properties. This includes detailed spectroscopic analysis, determination of its boiling and melting points, density, and solubility. cymitquimica.com

Synthetic Chemistry: Exploring its reactivity to understand its potential as a building block for more complex molecules. researchgate.netnih.gov This involves studying the selective cleavage of C-Cl bonds while leaving the C-F bonds intact.

Materials Science: Investigating its properties as a potential functional fluid, such as its dielectric constant, thermal conductivity, and viscosity.

Environmental and Toxicological Science: Conducting studies to determine its environmental persistence, bioaccumulation factor, and toxicity profile. This is a critical step for any risk assessment. nih.govpressbooks.pub

Environmental Microbiology: Screening for microbial consortia or enzymes capable of degrading the compound. This would build on existing knowledge of bioremediation for other polychlorinated substances. nih.gov

Collaboration between synthetic chemists, material scientists, environmental engineers, and toxicologists would be crucial to developing a comprehensive understanding of this compound and its potential place in science and industry.

Q & A

Q. What are the recommended methodologies for synthesizing 1,1,3,5,6-Pentachlorononafluorohexane, and what are the critical reaction parameters?

Synthesis of this compound typically involves sequential halogenation of a fluorinated hexane backbone. Key steps include:

  • Fluorination : Use of sulfur tetrafluoride (SF₄) or metal fluorides (e.g., KF) under anhydrous conditions to introduce fluorine atoms.
  • Chlorination : Controlled chlorination via radical initiators (e.g., UV light) or electrophilic substitution to ensure regioselectivity at positions 1, 3, 5, and 6 .
  • Purification : Fractional distillation or preparative GC to isolate isomers, as halogenated byproducts are common . Critical parameters include temperature control (<100°C to avoid decomposition) and stoichiometric precision to prevent over-halogenation.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : ¹⁹F NMR is critical for resolving fluorine environments; chemical shifts between -70 to -120 ppm indicate CF₃ and CF₂ groups. ¹³C NMR helps distinguish chlorinated carbons (δ ~80-100 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular formula via isotopic patterns (chlorine’s ³⁵Cl/³⁷Cl split) .
  • IR Spectroscopy : C-F stretches (1000-1400 cm⁻¹) and C-Cl vibrations (550-800 cm⁻¹) validate functional groups .

Q. What are the acute and chronic toxicity thresholds for this compound in model organisms?

Limited toxicological data exist, but extrapolation from similar perfluorinated compounds (PFCs) suggests:

  • Acute Exposure : LD₅₀ in rodents >500 mg/kg (oral), with hepatotoxicity and neurobehavioral effects observed at lower doses .
  • Chronic Exposure : Bioaccumulation in adipose tissue; NOAEL (No Observed Adverse Effect Level) estimated at 0.1 mg/kg/day based on structural analogs .

Advanced Research Questions

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

  • Environmental Persistence : High stability due to C-F bonds; estimated half-life in soil >5 years. Hydrolysis is negligible, but photodegradation under UV yields shorter-chain chlorinated byproducts .
  • Biotic Degradation : Limited microbial degradation; in vitro studies show partial defluorination by Pseudomonas spp. under anaerobic conditions .

Q. What analytical challenges arise in quantifying trace levels of this compound in complex biological samples?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 or graphitized carbon columns improves recovery (70-85%). Matrix effects (e.g., lipid interference) require cleanup via gel permeation chromatography .
  • Detection : LC-MS/MS with negative-ion electrospray ionization (ESI-) achieves detection limits of 0.1 ng/mL. Use of isotopically labeled internal standards (e.g., ¹³C analogs) corrects for ion suppression .

Q. How can contradictions in reported physicochemical properties (e.g., log Kow, vapor pressure) be resolved?

Discrepancies often stem from isomer variability or measurement techniques:

  • log Kow : Experimental values range from 4.2–5.1. Computational models (e.g., EPI Suite) should be validated against HPLC-derived data .
  • Vapor Pressure : Conflicting values (0.1–0.5 Pa at 25°C) require standardization via gas saturation or effusion methods . Triangulation with multiple methods and inter-lab collaboration reduces uncertainty .

Key Recommendations

  • Experimental Design : Prioritize isomer-specific synthesis and characterization to avoid confounding results .
  • Data Validation : Use tiered analytical approaches (e.g., NMR + HRMS) for structural confirmation .
  • Ecotoxicology : Expand studies on bioaccumulation in aquatic ecosystems, leveraging stable isotope tracing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.